molecular formula C12H10N2O3 B13942019 3-(3-Methoxy-phenyl)-pyrazine-2-carboxylic acid

3-(3-Methoxy-phenyl)-pyrazine-2-carboxylic acid

Katalognummer: B13942019
Molekulargewicht: 230.22 g/mol
InChI-Schlüssel: VZDYZTQHPZUWSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Methoxy-phenyl)-pyrazine-2-carboxylic acid is an organic compound with a pyrazine ring substituted by a methoxyphenyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-phenyl)-pyrazine-2-carboxylic acid typically involves the reaction of 3-methoxyphenylboronic acid with pyrazine-2-carboxylic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Methoxy-phenyl)-pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3-(3-Hydroxy-phenyl)-pyrazine-2-carboxylic acid.

    Reduction: 3-(3-Methoxy-phenyl)-pyrazine-2-methanol.

    Substitution: 3-(3-Amino-phenyl)-pyrazine-2-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

3-(3-Methoxy-phenyl)-pyrazine-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(3-Methoxy-phenyl)-pyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups can form hydrogen bonds and other interactions with the target molecules, influencing their function and leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-Methoxy-phenyl)-pyrazine-2-carboxylic acid
  • 3-(3-Hydroxy-phenyl)-pyrazine-2-carboxylic acid
  • 3-(3-Methoxy-phenyl)-pyridine-2-carboxylic acid

Uniqueness

3-(3-Methoxy-phenyl)-pyrazine-2-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the pyrazine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C12H10N2O3

Molekulargewicht

230.22 g/mol

IUPAC-Name

3-(3-methoxyphenyl)pyrazine-2-carboxylic acid

InChI

InChI=1S/C12H10N2O3/c1-17-9-4-2-3-8(7-9)10-11(12(15)16)14-6-5-13-10/h2-7H,1H3,(H,15,16)

InChI-Schlüssel

VZDYZTQHPZUWSC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C2=NC=CN=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.